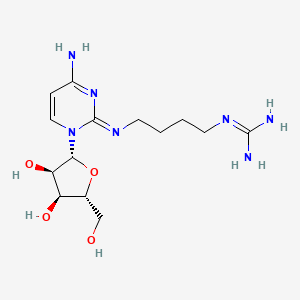
Agmatidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Agmatidine formation occurs through a three-step mechanism. In the first step, TiaS hydrolyzes the alpha-beta phosphodiester bond of adenosine triphosphate to produce adenosine monophosphate and pyrophosphate. In the second step, the C2 carbonyl oxygen of cytidine 34 attacks the gamma-phosphorus atom to form the p-C34 intermediate, releasing beta-phosphate. The final step involves the nucleophilic attack on the activated C2 by the primary amino group of agmatine .
化学反応の分析
Agmatidine undergoes various chemical reactions, including substitution reactions. The common reagents and conditions used in these reactions include adenosine triphosphate and TiaS enzyme. The major products formed from these reactions are adenosine monophosphate, pyrophosphate, and p-C34 intermediate .
科学的研究の応用
Agmatidine has significant scientific research applications, particularly in the fields of chemistry, biology, and medicine. It plays a crucial role in the accurate decoding of the genetic code in archaea, which is fundamental for the long-term survival of these organisms. Additionally, this compound is involved in the aminoacylation of transfer ribonucleic acid isoleucine 2 with isoleucine, which is essential for protein synthesis .
作用機序
The mechanism of action of agmatidine involves its role in the decoding of the AUA codon in archaea. It is present in the wobble position of the anticodon of several archaeal AUA decoding transfer ribonucleic acids, where it ensures the correct base-pairing with adenosine but not with guanosine. This specificity is crucial for the accurate translation of the genetic code .
類似化合物との比較
Agmatidine is similar to lysidine, another modified cytidine found in the anticodon of transfer ribonucleic acid isoleucine in bacteria. Both this compound and lysidine replace the C2-oxo group of cytidine with a basic amino acid, either decarboxy-arginine or lysine, respectively. This modification allows the transfer ribonucleic acid to read the isoleucine codon AUA without also reading the methionine codon AUG .
Similar Compounds::- Lysidine
- Queuosine
- Archaeosine
特性
CAS番号 |
1221169-70-5 |
|---|---|
分子式 |
C14H25N7O4 |
分子量 |
355.39 g/mol |
IUPAC名 |
2-[4-[[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-ylidene]amino]butyl]guanidine |
InChI |
InChI=1S/C14H25N7O4/c15-9-3-6-21(12-11(24)10(23)8(7-22)25-12)14(20-9)19-5-2-1-4-18-13(16)17/h3,6,8,10-12,22-24H,1-2,4-5,7H2,(H2,15,19,20)(H4,16,17,18)/t8-,10-,11-,12-/m1/s1 |
InChIキー |
NHQSDCRALZPVAJ-HJQYOEGKSA-N |
異性体SMILES |
C1=CN(C(=NCCCCN=C(N)N)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
C1=CN(C(=NCCCCN=C(N)N)N=C1N)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


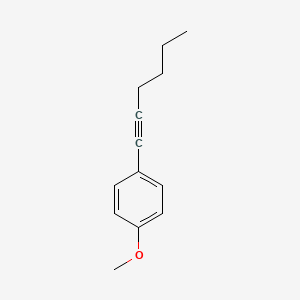
![Tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14122340.png)
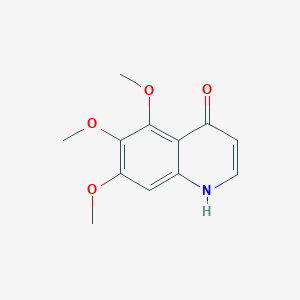
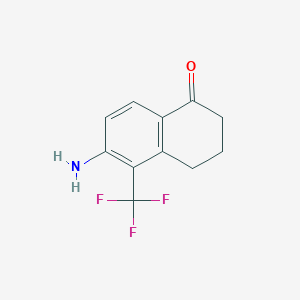
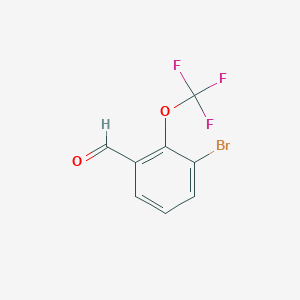

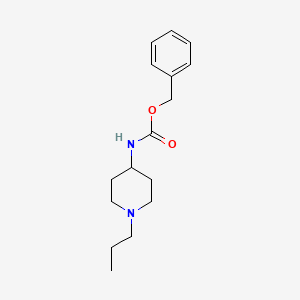
![1-Phenyl-4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B14122385.png)
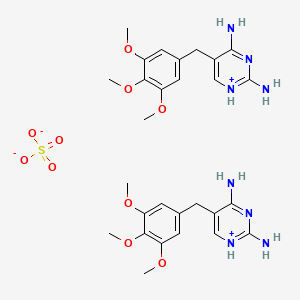
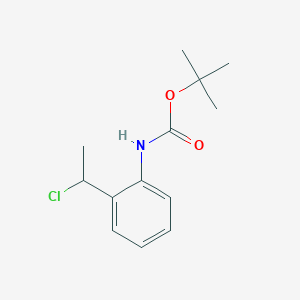
![(3S,5R,10S,13R,14S,17R)-10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14122397.png)
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene]{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}ethanenitrile](/img/structure/B14122406.png)
![(4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid](/img/structure/B14122415.png)

